molecular formula C23H20BrN3O3S3 B5050205 N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-2-[N-(4-BROMOPHENYL)BENZENESULFONAMIDO]ACETAMIDE

N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-2-[N-(4-BROMOPHENYL)BENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B5050205
M. Wt: 562.5 g/mol
InChI Key: HJKMVELYERHPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-2-[N-(4-BROMOPHENYL)BENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that features a benzothiazole moiety and a sulfonamide group.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN3O3S3/c24-17-10-12-18(13-11-17)27(33(29,30)19-6-2-1-3-7-19)16-22(28)25-14-15-31-23-26-20-8-4-5-9-21(20)32-23/h1-13H,14-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKMVELYERHPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSC2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-2-[N-(4-BROMOPHENYL)BENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-mercaptobenzothiazole with an appropriate alkylating agent to introduce the ethyl group. This is followed by the reaction with 4-bromophenylbenzenesulfonamide under suitable conditions to form the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-2-[N-(4-BROMOPHENYL)BENZENESULFONAMIDO]ACETAMIDE can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-2-[N-(4-BROMOPHENYL)BENZENESULFONAMIDO]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-2-[N-(4-BROMOPHENYL)BENZENESULFONAMIDO]ACETAMIDE is unique due to its dual functional groups, which confer both anticonvulsant and antibacterial properties. This dual functionality makes it a versatile compound for various scientific and industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.